Leucylglutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

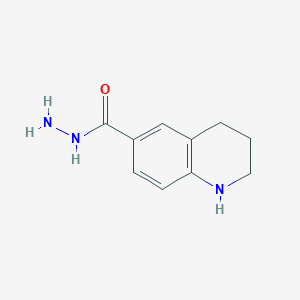

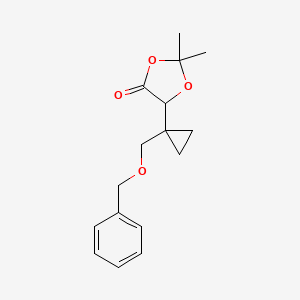

Leucylglutamine is a dipeptide composed of the amino acids leucine and glutamine. It is an organic compound belonging to the class of dipeptides, which are formed by the linkage of two alpha-amino acids through a peptide bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Leucylglutamine can be synthesized through peptide coupling reactions. One common method involves the use of amino acid derivatives, such as N-protected leucine and glutamine, which are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using amino acid ester acyltransferases. For example, L-alanine methyl ester hydrochloride and L-glutamine can be used as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .

Análisis De Reacciones Químicas

Types of Reactions

Leucylglutamine undergoes various chemical reactions, including hydrolysis, deamidation, and peptide bond formation. Hydrolysis of this compound can be catalyzed by proteolytic enzymes, resulting in the cleavage of the peptide bond and the release of leucine and glutamine .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

Deamidation: Chemical deamidation using acid or alkali treatment, or enzymatic deamidation using glutaminases.

Major Products Formed

Hydrolysis: Leucine and glutamine.

Deamidation: Ammonia and glutamate.

Aplicaciones Científicas De Investigación

Leucylglutamine has several scientific research applications:

Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Medicine: Investigated for its potential role in enhancing immune function and promoting muscle recovery.

Nutrition: Studied for its potential benefits in sports nutrition and as a dietary supplement.

Industry: Utilized in the food industry to enhance flavor and improve the functional properties of proteins.

Mecanismo De Acción

Leucylglutamine exerts its effects through various mechanisms:

Metabolism: This compound is hydrolyzed to leucine and glutamine, which are then utilized in metabolic pathways.

Immune Function: Glutamine, a component of this compound, plays a crucial role in maintaining the integrity of the gastrointestinal tract and supporting immune cell function.

Muscle Recovery: Leucine, another component, is known to stimulate muscle protein synthesis and promote recovery after exercise.

Comparación Con Compuestos Similares

Leucylglutamine can be compared with other dipeptides such as alanylglutamine and glycylglutamine:

Alanylglutamine: Similar to this compound, alanylglutamine is used in medical nutrition and sports supplements.

Glycylglutamine: Another dipeptide with applications in biochemistry and nutrition.

This compound stands out due to its unique combination of leucine and glutamine, which provides both muscle recovery benefits and immune support .

Propiedades

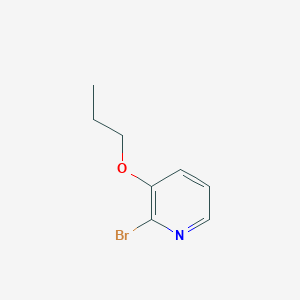

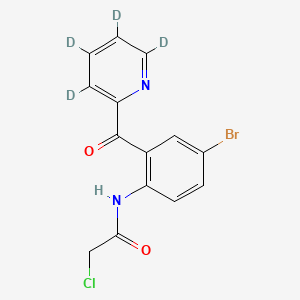

Fórmula molecular |

C11H21N3O4 |

|---|---|

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18) |

Clave InChI |

JYOAXOMPIXKMKK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)